molecular formula C16H17NO5S B081260 (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid CAS No. 13504-89-7

(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid

Cat. No. B081260
CAS RN: 13504-89-7
M. Wt: 335.4 g/mol
InChI Key: ATXDONQDDITMNX-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid, also known as MSOP, is a chemical compound that has been widely used in scientific research. It is an antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a type of G protein-coupled receptor that is involved in various physiological processes, including learning and memory, anxiety, and pain perception. MSOP has been found to have potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

Mechanism Of Action

(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid acts as a competitive antagonist of mGluR5, which means that it binds to the receptor and prevents the binding of its natural ligands, such as glutamate. By blocking the activation of mGluR5, (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid can modulate various downstream signaling pathways that are involved in synaptic plasticity, neuronal excitability, and inflammation.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid depend on the specific experimental conditions and the target tissues or organs. In general, (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has been found to reduce the activity of mGluR5 in the brain, which can lead to decreased neuronal excitability, decreased synaptic plasticity, and decreased inflammation. (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has also been shown to have analgesic effects in animal models of chronic pain, possibly by reducing the release of glutamate and other excitatory neurotransmitters in the spinal cord.

Advantages And Limitations For Lab Experiments

One advantage of using (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid in lab experiments is its high selectivity and potency for mGluR5. (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has been found to have minimal effects on other glutamate receptors, such as NMDA receptors and AMPA receptors, which can reduce the risk of off-target effects. However, one limitation of using (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid is its relatively short half-life and poor bioavailability, which can limit its effectiveness in vivo. Moreover, (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid may have different effects in different brain regions or cell types, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid and its potential therapeutic applications. One direction is to further investigate the molecular mechanisms underlying the effects of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid on synaptic plasticity and memory formation, and to identify the downstream signaling pathways that are modulated by mGluR5. Another direction is to explore the potential of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid as a treatment for various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. This may involve the development of more potent and selective mGluR5 antagonists, or the use of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid in combination with other drugs or therapies. Finally, future research may also focus on the optimization of the synthesis and formulation of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid, in order to improve its pharmacokinetic properties and increase its efficacy in vivo.

Synthesis Methods

The synthesis of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-hydroxyphenyl)alanine methyl ester hydrochloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with ammonia to obtain (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid as a white powder. The purity of (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid can be further improved by recrystallization from ethanol or ethyl acetate.

Scientific Research Applications

(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions. For example, studies have shown that (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid can block the effects of mGluR5 activation on synaptic plasticity and memory formation in the hippocampus, which is a brain region that is critical for learning and memory. (2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid has also been found to have analgesic effects in animal models of chronic pain, possibly by inhibiting the activation of mGluR5 in the spinal cord.

properties

CAS RN

13504-89-7

Product Name

(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid

InChI

InChI=1S/C16H17NO5S/c1-11-2-8-14(9-3-11)23(20,21)22-13-6-4-12(5-7-13)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1

InChI Key

ATXDONQDDITMNX-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

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